5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole
Description
Structure
2D Structure
Properties
IUPAC Name |
5-(1-phenylprop-1-en-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10(12-7-8-13-14-12)9-11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPVNCPFOFZTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287723 | |
| Record name | 5-(1-Methyl-2-phenylethenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95843-19-9 | |
| Record name | 5-(1-Methyl-2-phenylethenyl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95843-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methyl-2-phenylethenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Chalcone Intermediates
One of the most prominent methods involves the use of chalcones as precursors. Chalcones, characterized by their α,β-unsaturated carbonyl system, can be cyclized to form oxazoles through various cyclization reactions.
- Preparation of Chalcone:
Chalcones are synthesized via Claisen-Schmidt condensation of acetophenone with benzaldehyde or its derivatives under basic conditions. Typically, sodium hydroxide in aqueous ethanol is employed, with the mixture stirred at room temperature for 2-3 hours, followed by recrystallization.
- Cyclization to Oxazole:
Chalcones are then reacted with hydroxylamine hydrochloride in ethanol, in the presence of sodium acetate, under reflux conditions. This process facilitates the formation of 5-substituted 3-isoxazolols, which can be subsequently dehydrated or oxidized to yield the desired oxazole compound.
- The cyclization yields are high, often exceeding 80%, with reaction times ranging from 4 to 8 hours.
- The process tolerates various substituents on the aromatic rings, allowing for structural diversification.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Chalcone synthesis | Acetophenone + Benzaldehyde, NaOH, ethanol | 98% | Recrystallization from ethanol |
| Cyclization to oxazole | Chalcone + Hydroxylamine hydrochloride, NaOAc, ethanol, reflux | >80% | Reflux for 4-8 hours |
Cycloisomerization of Acetylenic Oximes
Another efficient route involves the cycloisomerization of acetylenic oximes catalyzed by metal catalysts such as gold(III) chloride (AuCl₃).
- Starting Material:
3- or 5-disubstituted acetylenic oximes are prepared via Sonogashira coupling or other terminal alkyne functionalization methods.
- Cycloisomerization:
Under mild conditions, AuCl₃ catalyzes the cyclization of acetylenic oximes to produce substituted isoxazoles with high regioselectivity. The reaction typically proceeds at room temperature or slightly elevated temperatures (25–50°C) in solvents like dichloromethane or tetrahydrofuran (THF).
- The method provides regioselective synthesis of mono- or disubstituted isoxazoles.
- Yields are generally high, often above 85%, with minimal byproduct formation.
| Catalyst | Substrate | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| AuCl₃ | Acetylenic oxime | DCM | Room temp | 85-90% | Mild conditions, regioselective |
[3+2] Cycloaddition of Nitrile Oxides
The [3+2] cycloaddition between nitrile oxides and alkynes or alkenes offers a versatile route to oxazoles.
- Generation of Nitrile Oxide:
Nitrile oxides are generated in situ from aldoximes using chloramine-T or other chlorinating agents, or from oximes using sodium dichromate or halogenation followed by dehydrohalogenation.
- Cycloaddition Reaction:
The nitrile oxide reacts with terminal alkynes or internal alkynes in the presence of a base such as triethylamine at room temperature, forming 4,5-disubstituted isoxazoles.
- High regioselectivity and yields (up to 90%) are achieved.
- The method is tolerant of various substituents on the alkyne and nitrile oxide.
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Nitrile oxide + Alkyne | Triethylamine, RT | 85-90% | One-pot synthesis |
Metal-Catalyzed Cyclization of Alkynyl Oximes
Metal catalysis, especially using copper or palladium, facilitates the cyclization of alkynyl oximes into oxazoles.
- Preparation of Alkynyl Oximes:
Alkynyl ketones or aldehydes are converted into oximes via reaction with hydroxylamine hydrochloride.
- Cyclization:
Using catalysts such as PdCl₂(PPh₃)₂ or CuI, the alkynyl oximes undergo intramolecular cyclization under inert atmosphere at room temperature or mild heating (50°C). The process is often performed in solvents like THF or acetonitrile.
- The yields are high (up to 98%), with good regioselectivity.
- The method allows for structural diversity by varying substituents on the starting materials.
| Catalyst | Substrate | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | Alkynyl oxime | THF | 50°C | 98% | Intramolecular cyclization |
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chalcone cyclization | Hydroxylamine, NaOAc | Reflux, ethanol | Versatile, high yield | Multi-step process |
| Acetylenic oxime cycloisomerization | AuCl₃ | Room temp, DCM | Mild, regioselective | Requires specific substrates |
| Nitrile oxide cycloaddition | Nitrile oxides + alkynes | RT, base | Wide substrate scope | In situ nitrile oxide generation needed |
| Metal-catalyzed cyclization | Alkynyl oximes + metal catalyst | Mild heating | High regioselectivity | Catalyst cost |
Chemical Reactions Analysis
Types of Reactions
5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the phenylpropene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic properties. Compounds containing oxazole rings are known for various biological activities, including:
- Anti-inflammatory : Research indicates that derivatives of oxazoles can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs .
- Antimicrobial : The compound shows promise in combating bacterial infections through mechanisms that are still being elucidated.
- Anticancer : Studies suggest that 5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole may interact with specific molecular targets involved in cancer progression, potentially leading to the development of novel anticancer agents .
Case Studies in Medicinal Chemistry
Several studies have highlighted the biological activities of oxazole derivatives:
Biochemical Research Applications
This compound is utilized in studying biochemical pathways and mechanisms of action within biological systems. Its interactions with enzymes and receptors are critical for understanding its pharmacological effects.
Biochemical Mechanisms
Research indicates that this compound may modulate enzyme activity or receptor interactions, which is essential for drug development aimed at specific targets. Detailed interaction studies can provide insights into its mechanism of action, guiding further clinical applications.
Materials Science Applications
Beyond medicinal uses, this compound has potential applications in materials science due to its distinctive structural properties. The compound's reactivity can be harnessed in the synthesis of novel materials with unique properties.
Synthesis Techniques
The industrial synthesis of this compound typically focuses on optimizing reaction conditions to enhance yield and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Mechanism of Action
The mechanism of action of 5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications .
Comparison with Similar Compounds
Structural and Electronic Properties
The substituent at the 5-position of the 1,2-oxazole ring significantly impacts molecular electrostatic potentials (MEPs), solubility, and reactivity. Below is a comparative analysis of key analogs:
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., methylthiophenyl) increase electron density at the oxazole nitrogen, enhancing halogen-bond acceptor strength . Conversely, electron-withdrawing groups (e.g., nitro) reduce this capacity.
- Lipophilicity : The phenylpropenyl group in the target compound likely increases logP compared to polar substituents like pyridinyl, aligning with trends seen in analogs such as 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole (logP = 4.67) .
Biological Activity
5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole is a heterocyclic compound characterized by its oxazole ring fused with a phenylpropene moiety. This unique structure imparts significant biological activity, making it a subject of interest in pharmaceutical research and development. The compound has shown potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and influence receptor functions, leading to diverse biological effects. Research indicates that this compound can bind to various enzymes, potentially altering their catalytic functions and contributing to its therapeutic effects .
Biological Activities
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of oxazole derivatives, including this compound. For instance, a comprehensive review highlighted the efficacy of oxazole derivatives against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for various derivatives demonstrated significant antimicrobial potential .
Anti-inflammatory Activity
The anti-inflammatory properties of oxazole derivatives have been documented in several studies. Compounds similar to this compound have shown promising results in inhibiting inflammatory pathways and reducing edema in animal models. For example, certain oxazoles exhibited strong inhibition of lipid peroxidation and proteolysis, indicating their potential as anti-inflammatory agents .
Anticancer Activity
Research has also explored the anticancer potential of oxazole derivatives. Compounds within this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of various oxazole derivatives against fungal strains like Candida albicans. The results indicated that certain compounds had MIC values as low as 0.8 µg/ml, showcasing their strong antifungal activity .
| Compound | MIC (µg/ml) against C. albicans |
|---|---|
| 11 | 1.6 |
| 12 | 0.8 |
| Fluconazole | 3.2 |
Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory effects, derivatives were tested for their ability to inhibit carrageenin-induced paw edema in rats. The results demonstrated that selected oxazoles significantly reduced inflammation compared to control groups .
Synthesis and Industrial Applications
The synthesis of this compound can be achieved through various methods, including the Erlenmeyer–Plochl reaction. Industrial production emphasizes optimizing reaction conditions to enhance yield and purity while ensuring consistent quality . This compound's unique properties also make it valuable in creating materials with specialized applications in coatings and polymers.
Q & A
Q. What are the most reliable synthetic routes for 5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole, and how can reaction yields be optimized?
The van Leusen oxazole synthesis is a widely used method for preparing substituted oxazoles. This involves reacting aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in the presence of a base like K₂CO₃ in methanol under reflux (70°C for 3 hours). Post-reaction steps include solvent removal, aqueous workup, and purification via extraction . To optimize yields:
- Ensure stoichiometric equivalence of aldehyde and TosMIC.
- Monitor reaction progress via TLC to avoid over-reaction.
- Adjust solvent polarity during crystallization (e.g., methyl tert-butyl ether) for better product isolation. Alternative regioselective methods involve β-enamino ketoesters reacting with hydroxylamine hydrochloride, yielding 1,2-oxazole derivatives with precise substitution patterns .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. For example, the 1,2-oxazole methine proton appears as a singlet at δ 8.46 ppm, while carbonyl carbons resonate at δ 179.5 ppm .
- X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP (for visualization) are essential. SHELXL handles anisotropic displacement parameters, while ORTEP generates thermal ellipsoid diagrams to validate molecular geometry .
- 15N NMR : Useful for distinguishing nitrogen environments in heterocycles, with oxazole nitrogen resonating near δ −3.1 ppm .
Advanced Research Questions
Q. How can molecular electrostatic potential (MEP) calculations guide the design of halogen-bonded co-crystals with 1,2-oxazole derivatives?
MEP maps identify electron-rich regions (e.g., oxazole nitrogen) as potential halogen bond acceptors. For example, perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene) form co-crystals with oxazoles via I···N interactions. Steps include:
- Optimizing molecular geometry using DFT (e.g., B3LYP/6-31G*).
- Calculating MEP surfaces at the van der Waals radius (e.g., −40 to +40 kcal/mol range).
- Validating interactions via crystallographic data (e.g., bond distances < 3.5 Å for I···N) .
Q. What strategies resolve discrepancies in crystallographic refinement of 1,2-oxazole derivatives using SHELX?
Common issues include twinning, disorder, or weak diffraction. Solutions:
- Twinning : Use the TWIN command in SHELXL with a BASF parameter to model twin domains .
- Disorder : Apply PART and SUMP restraints to split occupancy between plausible positions.
- Weak Data : Increase exposure time or use synchrotron radiation for high-resolution datasets. Cross-validate results with independent refinement tools (e.g., OLEX2) and check R-factor convergence .
Q. How do substituents on the phenyl ring affect the biological activity of 1,2-oxazole derivatives?
Substituents modulate lipophilicity, electronic effects, and binding affinity. For example:
- Electron-withdrawing groups (e.g., -NO₂) enhance interactions with polar enzyme pockets.
- Bulky substituents (e.g., -t-Bu) may sterically hinder target binding but improve metabolic stability. Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., -F, -CH₃, -OCH₃) and testing against biological targets (e.g., kinases, ion channels) .
Methodological Tables
Table 1. Key Crystallographic Parameters for 5-Substituted Oxazoles
| Parameter | Value (Compound 4h ) | Value (Co-crystal ) |
|---|---|---|
| Bond Length (C-O) | 1.22 Å | 1.25 Å |
| Bond Angle (N-C-O) | 108.3° | 112.5° |
| Dihedral Angle | 158° | 162° |
Table 2. Comparison of Synthetic Methods for 1,2-Oxazoles
| Method | Yield Range | Key Advantage | Limitation |
|---|---|---|---|
| van Leusen Synthesis | 60-85% | Broad substrate scope | Requires anhydrous conditions |
| β-Enamino Route | 70-90% | Regioselectivity | Sensitive to steric hindrance |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
